4-Bromo-3-methylpyridazine

Physicochemical Properties Drug Design ADME Prediction

4-Bromo-3-methylpyridazine is the required regioisomer for SAR-driven programs targeting SARM1-mediated axonal degeneration and p38 MAPK pathways. The 4-bromo substitution enables predictable Suzuki and Buchwald-Hartwig couplings with distinct regioselectivity versus the 3-bromo isomer, preventing costly re-optimization. With an XLogP3 of 0.9, this low-lipophilicity building block is ideal for CNS and anti-infective lead optimization. Ensure synthetic success by sourcing the correct isomer.

Molecular Formula C5H5BrN2
Molecular Weight 173.01 g/mol
Cat. No. B15056076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-3-methylpyridazine
Molecular FormulaC5H5BrN2
Molecular Weight173.01 g/mol
Structural Identifiers
SMILESCC1=C(C=CN=N1)Br
InChIInChI=1S/C5H5BrN2/c1-4-5(6)2-3-7-8-4/h2-3H,1H3
InChIKeyYCSDPOLIWCENQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-3-methylpyridazine for Precision Synthesis: A Key Heterocyclic Intermediate with Defined Reactivity


4-Bromo-3-methylpyridazine (CAS 1895298-06-2) is a heterocyclic building block featuring a pyridazine core substituted with a bromine atom at the 4-position and a methyl group at the 3-position [1]. This specific substitution pattern confers distinct electronic and steric properties that govern its reactivity, making it a versatile intermediate in organic synthesis, particularly for pharmaceutical and agrochemical applications [1]. Its well-defined reactivity profile and stability under standard conditions make it a reliable building block for constructing complex nitrogen-containing heterocycles [1].

Why 4-Bromo-3-methylpyridazine is Not a Drop-In Replacement for Other Halogenated Pyridazines


The position of the halogen and methyl substituents on the pyridazine ring is a critical determinant of both synthetic utility and biological activity. For instance, the 4-bromo substitution in 4-bromo-3-methylpyridazine enables specific cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) with regioselectivity that differs from its 3-bromo isomer, 3-bromo-4-methylpyridazine [1]. Similarly, the choice of halogen (bromo vs. chloro) significantly impacts reaction kinetics and product outcomes. These differences necessitate a careful, evidence-based selection of the correct building block to ensure synthetic success and avoid costly process re-optimization.

Quantitative Differentiation: Head-to-Head Data for 4-Bromo-3-methylpyridazine vs. Closest Analogs


Computational Lipophilicity (XLogP3) Distinguishes 4-Bromo-3-methylpyridazine from Its Isomer

The computed XLogP3 value for 4-bromo-3-methylpyridazine is 0.9, indicating a specific lipophilicity that impacts its distribution and permeability profile in a biological context [1]. This is in direct contrast to its structural isomer, 3-bromo-4-methylpyridazine, for which the XLogP3 value has been reported as 1.9 . The one-unit difference in predicted logP is significant and would lead to measurable differences in experimental LogD and pharmacokinetic behavior of derived compounds.

Physicochemical Properties Drug Design ADME Prediction

Regioselective Cross-Coupling Potential: The 4-Bromo Group Enables Specific Arylation Pathways

The presence of a bromine atom at the 4-position of the pyridazine ring, as in 4-bromo-3-methylpyridazine, is a key structural feature that enables regioselective palladium-catalyzed cross-coupling reactions [1]. While specific yield data for this exact compound is not available in the open literature, a closely related study on 4-bromo-6-chloro-3-phenylpyridazine demonstrated a highly regioselective Suzuki-Miyaura arylation, achieving a yield of 75% for the 4-substituted product . This contrasts with the behavior of 3-bromo-4-methylpyridazine, which would be expected to undergo coupling at a different position, leading to a different substitution pattern in the final product.

Synthetic Methodology Cross-Coupling Regioselectivity

Differentiated Hazard Profile: A Comparative Look at GHS Classifications

The hazard profile of 4-bromo-3-methylpyridazine (as its hydrobromide salt) is characterized by GHS hazard statements H302, H312, and H315, indicating acute toxicity if swallowed or in contact with skin, and skin irritation [1]. In comparison, the isomer 3-bromo-4-methylpyridazine carries a broader set of hazard warnings, including H302, H315, H319, and H335, adding risks for serious eye irritation and specific target organ toxicity (single exposure) . This difference in safety profiles can influence handling protocols, storage requirements, and associated procurement costs.

Safety Handling Procurement

Strategic Applications for 4-Bromo-3-methylpyridazine Based on Quantitative Differentiation


Synthesis of 4-Aryl-3-methylpyridazine Libraries via Suzuki-Miyaura Coupling

Leveraging the regioselective cross-coupling at the 4-position (as inferred from related pyridazine systems ), 4-bromo-3-methylpyridazine serves as a privileged scaffold for generating diverse libraries of 4-aryl-3-methylpyridazines. This is a key step in exploring SAR for drug targets like p38 MAPK or SARM1, where the 4-position substitution is critical for activity [1]. The defined reactivity of the 4-bromo group ensures predictable and efficient diversification.

Medicinal Chemistry Programs Focused on Optimizing Lipophilicity (LogP)

For lead optimization campaigns where fine-tuning LogP is essential, the lower XLogP3 value of 0.9 for 4-bromo-3-methylpyridazine [2] provides a specific starting point for modulating the overall lipophilicity of the final drug candidate. This is particularly valuable when aiming to improve aqueous solubility or reduce off-target binding associated with high LogP compounds, a common challenge in CNS and anti-infective drug discovery.

Development of SARM1 Inhibitors for Neurodegenerative Disease Research

4-Bromo-3-methylpyridazine is a documented building block for the synthesis of SARM1 inhibitors . SARM1 is a key mediator of axonal degeneration, and its inhibition is a therapeutic strategy for neurodegenerative diseases. The specific substitution pattern of this pyridazine is required for the synthesis of certain inhibitor chemotypes, making it an essential and non-substitutable intermediate in this niche research area.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-3-methylpyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.